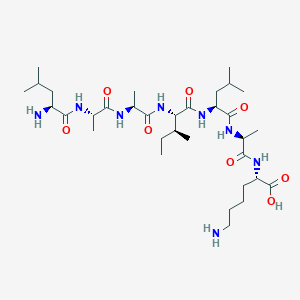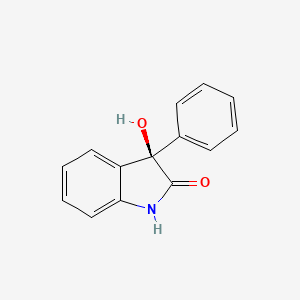![molecular formula C8H13N3O2 B14216174 N-[3-(1H-Imidazol-1-yl)propyl]glycine CAS No. 630095-89-5](/img/structure/B14216174.png)
N-[3-(1H-Imidazol-1-yl)propyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-Imidazol-1-yl)propyl]glycine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]glycine typically involves the reaction of 3-(1H-Imidazol-1-yl)propylamine with glycine. The reaction conditions often include the use of solvents like water or other polar solvents, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]glycine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted imidazole compounds.
Applications De Recherche Scientifique
N-[3-(1H-Imidazol-1-yl)propyl]glycine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]glycine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound is similar in structure but lacks the glycine moiety.
3-(1H-Imidazol-1-yl)propylamine: This compound is a precursor in the synthesis of N-[3-(1H-Imidazol-1-yl)propyl]glycine.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
630095-89-5 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-(3-imidazol-1-ylpropylamino)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c12-8(13)6-9-2-1-4-11-5-3-10-7-11/h3,5,7,9H,1-2,4,6H2,(H,12,13) |
Clé InChI |
QTHHGVTYIKJGFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




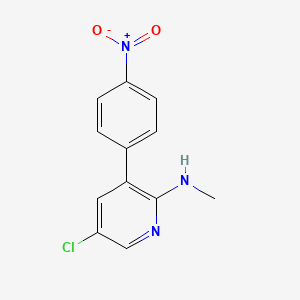
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)

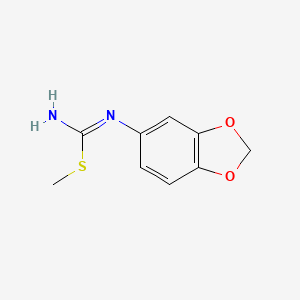

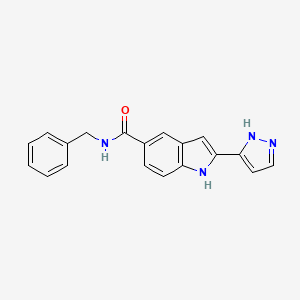
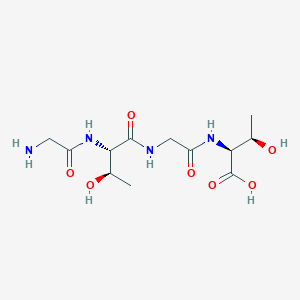
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)

